1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride

Description

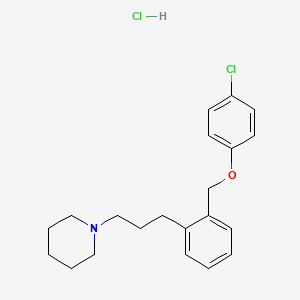

This compound, with the systematic name 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride, is a tertiary amine hydrochloride salt. Its molecular formula is C₂₂H₂₇Cl₂NO, and it has a molecular weight of 392.36 g/mol (exact mass: 391.1403) . It is marketed under names like Pitolisant hydrochloride or Ciproxidine and is primarily used in therapeutic applications, such as treating narcolepsy, due to its histamine H3 receptor antagonism . The compound’s structure features a piperidine ring linked via a propyl chain to a phenyl group substituted with a 4-chlorophenoxymethyl moiety (Figure 1).

Properties

Molecular Formula |

C21H27Cl2NO |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

1-[3-[2-[(4-chlorophenoxy)methyl]phenyl]propyl]piperidine;hydrochloride |

InChI |

InChI=1S/C21H26ClNO.ClH/c22-20-10-12-21(13-11-20)24-17-19-8-3-2-7-18(19)9-6-16-23-14-4-1-5-15-23;/h2-3,7-8,10-13H,1,4-6,9,14-17H2;1H |

InChI Key |

VTFFDUMUAGOKSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC2=CC=CC=C2COC3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride involves several steps. One common method starts with 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate then reacts with 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification to yield the final product . This method is particularly suitable for industrial production due to its simplicity, safety, and high yield.

Chemical Reactions Analysis

1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include methanesulfonates and N,N-dimethylacetamide for substitution reactions.

Scientific Research Applications

Pharmacological Applications

1. Histamine H3 Receptor Ligands

One of the significant applications of this compound is its role as a ligand for histamine H3 receptors. Histamine H3 receptors are involved in several neurological functions, including the regulation of neurotransmitter release. Compounds that target these receptors can potentially be used to treat conditions such as sleep disorders, obesity, and cognitive deficits associated with neurodegenerative diseases .

2. Anti-Acetylcholinesterase Activity

Research has indicated that derivatives of piperidine, including compounds structurally related to 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride, exhibit anti-acetylcholinesterase activity. This activity is crucial in the treatment of Alzheimer's disease and other cognitive disorders, as it helps increase acetylcholine levels in the brain by inhibiting its breakdown .

3. Anticancer Properties

Studies have explored the potential anticancer properties of piperidine derivatives. For instance, modifications to the piperidine structure can enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific compound mentioned may contribute to these effects through its interaction with various cellular pathways .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that enhance its purity and yield. Recent advancements in synthetic methods have focused on optimizing reaction conditions to minimize impurities and improve industrial feasibility .

Case Study 1: Histamine H3 Receptor Modulation

A study investigated the effects of various piperidine derivatives on histamine H3 receptor modulation. The results indicated that certain structural modifications could enhance receptor affinity and selectivity, suggesting potential therapeutic applications for sleep disorders and cognitive enhancement.

Case Study 2: Anti-Acetylcholinesterase Activity

In a series of experiments evaluating anti-acetylcholinesterase activity, derivatives similar to this compound demonstrated significant inhibition rates against acetylcholinesterase enzymes. These findings support the development of new treatments for Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its piperidine and chlorophenoxy groups. These interactions can modulate biological pathways, although specific pathways and targets are not clearly identified in the literature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine hydrochloride (UK 78282)

- Molecular formula: C₂₉H₃₆ClNO₂

- Key features: Replaces the 4-chlorophenoxymethyl group with a diphenylmethoxy substituent and includes a 4-methoxyphenylpropyl chain .

- Pharmacological role : Likely exhibits muscarinic or adrenergic receptor modulation due to the diphenylmethoxy group, common in antihistamines.

1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride

- Molecular formula: C₁₉H₂₉Cl₂NO

- Key features: Lacks the phenoxymethyl substitution; instead, a 4-chlorophenylpropoxy chain is attached to the propyl linker .

- Applications : Patented for solid-form stability, suggesting industrial relevance in drug formulation .

1-[3-(3-Phenylpropoxy)propyl]piperidine hydrochloride

- Molecular formula: C₁₇H₂₇NO·HCl

- Key features: Substitutes the 4-chlorophenoxy group with a simple phenylpropoxy chain .

- Physicochemical properties : Lower molecular weight (297.86 g/mol) and lipophilicity (LogP ~3.5 estimated) compared to Pitolisant (LogP 4.91) .

1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride

Physicochemical and Pharmacological Comparison

Biological Activity

1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride, with the CAS number 38247-51-7, is a chemical compound that has garnered attention for its potential biological activities, particularly as a ligand for various receptors. This article synthesizes existing research findings on its biological activity, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring that is substituted with a propyl chain and a chlorophenoxy group, which is thought to contribute to its receptor binding characteristics.

Receptor Interactions

Research indicates that this compound may act as a ligand for various receptors, including:

- Histamine H3 Receptors : Non-imidazole alkylamines have been identified as potential H3 receptor ligands, which may influence neurotransmitter release and have implications in sleep disorders and cognitive functions .

- Dopamine Receptors : Similar compounds have shown selective agonistic activity towards dopamine D3 receptors, suggesting potential applications in treating neuropsychiatric disorders .

Therapeutic Applications

This compound has been explored for its therapeutic potential in:

- Neuroprotection : Agonists of the D3 receptor have demonstrated protective effects against neurodegeneration in various animal models. This suggests that similar compounds could mitigate the effects of neurotoxic agents like MPTP and 6-OHDA .

- Cognitive Enhancement : Due to its interaction with histamine receptors, there is potential for this compound to enhance cognitive functions or mitigate cognitive decline associated with aging or neurodegenerative diseases .

Neuroprotective Effects

In a study examining D3 receptor agonists, it was found that these compounds significantly protected dopaminergic neurons from degeneration in mouse models. The results indicated that the neuroprotective effects were mediated through D3 receptor activation, highlighting the therapeutic potential of similar piperidine derivatives .

Antidepressant-Like Effects

Another study explored the antidepressant-like effects of compounds structurally related to this compound. Results showed that these compounds improved behavioral outcomes in rodent models of depression, suggesting their utility in treating mood disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Key findings include:

- Modifications to the chlorophenoxy group can significantly alter receptor selectivity and potency.

- The length and branching of substituents on the piperidine ring influence binding affinity and efficacy at target receptors .

Data Table: SAR Analysis of Related Compounds

| Compound ID | Receptor Target | EC50 (nM) | Emax (%) | Notes |

|---|---|---|---|---|

| Compound A | D3R | 710 ± 150 | 102 ± 4.2 | High selectivity |

| Compound B | H3R | 278 ± 62 | 36 ± 3.1 | Moderate selectivity |

| Compound C | D2R | >100000 | ND | Inactive |

This table summarizes findings from SAR studies on related compounds, illustrating how slight changes can lead to significant differences in biological activity.

Q & A

Q. What are the recommended synthetic routes for 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride, and what experimental conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and alkylation. For example:

- Step 1 : React 4-chlorophenol with a benzyl halide derivative (e.g., 2-(bromomethyl)phenylpropane) in the presence of a base (e.g., K₂CO₃) to form the ether linkage .

- Step 2 : Piperidine is introduced via alkylation using a propyl linker. Catalytic hydrogenation or Grignard reactions may optimize the coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) improves purity .

Key Conditions : Anhydrous solvents, inert atmosphere (N₂/Ar), and controlled temperatures (60–80°C) minimize side reactions .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (P95 masks) if aerosol formation is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers analyze the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–230 nm. Purity ≥98% is acceptable for pharmacological studies .

- NMR : Confirm structure via ¹H/¹³C NMR peaks for aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.0 ppm), and the 4-chlorophenoxy moiety (δ 6.8–7.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (e.g., ~380–400 Da) .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across different studies?

Methodological Answer: Discrepancies may arise from variations in:

- Compound Purity : Validate purity via orthogonal methods (HPLC, NMR) to rule out impurities affecting activity .

- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (7.4) to ensure reproducibility .

- Metabolic Interference : Use liver microsome assays to assess if metabolites (e.g., piperidine N-oxide) contribute to observed effects .

Example : Pitolisant hydrochloride (structurally analogous) showed activity variations due to differences in H₃ receptor assay protocols .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-drying the hydrochloride salt improves stability by reducing hydrolytic degradation .

- Additives : Include antioxidants (0.1% BHT) or desiccants (silica gel) in storage vials .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC to identify degradation products .

Q. How to design experiments to elucidate metabolic pathways?

Methodological Answer:

- In Vitro Models : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS .

- Isotopic Labeling : Synthesize a deuterated analog to trace metabolic sites (e.g., piperidine ring oxidation) .

- Enzyme Inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.